3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine
Description
3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound featuring a fused triazole-triazine core with a methyl substituent at position 3 and an amine group at position 5. This scaffold is structurally analogous to adenine derivatives, making it a candidate for adenosine receptor modulation and kinase inhibition . However, the exact biological profile of this compound remains underexplored in the literature. Its synthesis typically involves nucleophilic substitution or cyclocondensation reactions, as seen in related triazolo-triazine derivatives .
Properties
Molecular Formula |
C5H6N6 |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3-methyltriazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C5H6N6/c1-3-4-7-2-8-5(6)11(4)10-9-3/h2H,1H3,(H2,6,7,8) |
InChI Key |
AKMAMZSEEOJLSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=CN=C(N2N=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with methyl isocyanate, followed by cyclization to form the triazolo-triazine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atoms of the triazole ring using alkyl halides under basic conditions.
Common Reagents and Conditions
Alkylation: Alkyl halides (e.g., bromoethane) and bases (e.g., sodium hydride) are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include alkylated derivatives, oxidized compounds with additional functional groups, and substituted triazolo-triazines with various substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of DNA polymerase and thymidine kinase, which are essential for viral DNA replication . Additionally, it may interact with cellular proteins and enzymes, leading to the disruption of key biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolo-triazine scaffold is highly versatile, with substitutions at positions 2, 3, 5, and 7 significantly altering physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:
Substituent Position and Electronic Effects
Biological Activity
3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the triazole family, which is known for a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine based on available literature.
Chemical Structure and Properties
The molecular formula of 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine is , with a molecular weight of approximately 150.14 g/mol. The compound features a triazole ring fused with another triazine structure, contributing to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit various bacterial strains and fungi. The biological activity often correlates with the presence of specific substituents on the triazole ring.
Anticancer Properties
One of the most promising areas of research involves the anticancer activity of 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine. A structure-activity relationship (SAR) study demonstrated that modifications at different positions on the triazole ring can enhance inhibitory effects against cancer cell lines. For example:
- Inhibition of Thymidine Phosphorylase : Compounds similar to 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine have shown potent inhibition against thymidine phosphorylase (IC50 values around 42.63 μM), which is crucial in cancer metabolism and angiogenesis .
- Effects on Angiogenesis Markers : Selected analogs have been reported to reduce the expression of angiogenesis markers like VEGF and MMP-9 in breast cancer cell lines (MDA-MB-231) .
Case Study: Inhibition Mechanism
A detailed study highlighted how certain triazole derivatives exhibited mixed-type inhibition mechanisms against thymidine phosphorylase when tested in varying concentrations of thymidine . This suggests that structural modifications can lead to enhanced biological activity through diverse mechanisms.
Comparative Analysis
To better understand the biological potential of 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine compared to other triazole derivatives:
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine | Moderate | Moderate | Limited |
| 5-Thioxo analogues | High | High | Moderate |
| Other Triazoles | Varies widely | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
